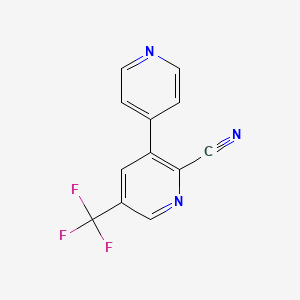
3-(Pyridin-4-yl)-5-(trifluoromethyl)picolinonitrile
Descripción general
Descripción
Typically, a description of a chemical compound includes its molecular formula, systematic name, and other names it might be known by. It may also include information about the class of compounds it belongs to and its applications.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions used in the synthesis process.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational chemistry methods.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include information about the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed.Physical And Chemical Properties Analysis
This involves the study of properties such as melting point, boiling point, solubility, density, and reactivity.Aplicaciones Científicas De Investigación
Pharmacophore Design and Kinase Inhibition
Compounds with pyridine and imidazole scaffolds, similar to the structure of interest, are noted for their role as selective inhibitors of the p38 MAP kinase, which is pivotal in the regulation of proinflammatory cytokines. The literature reveals a plethora of crystal structures showcasing small organic ligands' interactions with p38, aiding in the design of more selective and potent inhibitors by understanding ligand binding dynamics. This approach underscores the importance of such compounds in the development of anti-inflammatory drugs (Scior et al., 2011).
Regioselectivity in Chemical Reactions
The study of regioselectivity in the bromination of unsymmetrical dimethylated pyridines, including compounds related to the chemical of interest, offers insights into the inductive effects of nitrogen in the ring and its implications on reaction outcomes. This knowledge is crucial for designing synthetic pathways for functionalized pyridines, demonstrating the compound's relevance in synthetic organic chemistry (Thapa et al., 2014).
Catalysis and Synthesis of Heterocyclic Compounds
Research on pyranopyrimidine scaffolds, which share structural motifs with the compound of interest, highlights their applicability in medicinal and pharmaceutical industries due to their bioavailability and broad synthetic applications. The exploration of synthetic pathways using various catalysts to develop these scaffolds emphasizes the role of such compounds in advancing pharmaceutical synthesis (Parmar et al., 2023).
Organic Light-Emitting Diodes (OLEDs)
The development of BODIPY-based materials for use in OLEDs showcases the potential application of related compounds in the field of organic electronics. By designing and synthesizing new conjugated systems, such as those incorporating pyridine rings, researchers can advance the capabilities of OLEDs for various applications, indicating the compound's relevance in material science (Squeo & Pasini, 2020).
Heterocyclic N-Oxide Molecules in Drug Development
The exploration of heterocyclic N-oxide molecules, which include pyridine derivatives, underscores their versatility as synthetic intermediates and their importance in drug development. These compounds exhibit a range of functionalities and have been implicated in the design of catalysts, asymmetric synthesis, and medicinal applications, illustrating their broad significance in chemistry and pharmacy (Li et al., 2019).
Safety And Hazards
This includes information about the compound’s toxicity, flammability, environmental impact, and precautions that should be taken when handling it.
Direcciones Futuras
This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to improve its properties or activity.
Propiedades
IUPAC Name |
3-pyridin-4-yl-5-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3N3/c13-12(14,15)9-5-10(11(6-16)18-7-9)8-1-3-17-4-2-8/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNWHWYVUZEHSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(N=CC(=C2)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-4-yl)-5-(trifluoromethyl)picolinonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



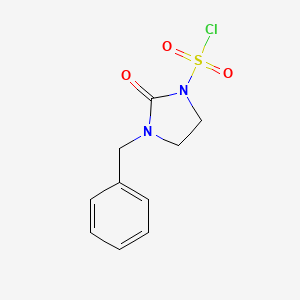
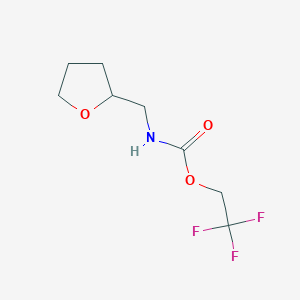
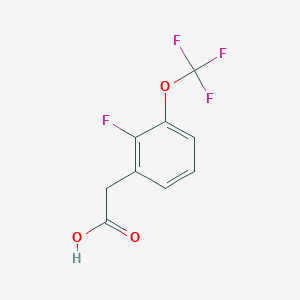
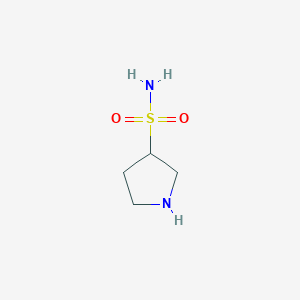
![2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]acetonitrile hydrobromide](/img/structure/B1439570.png)

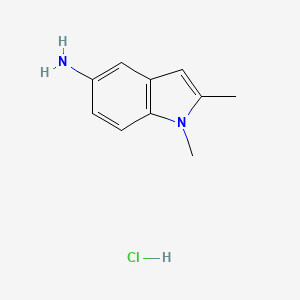
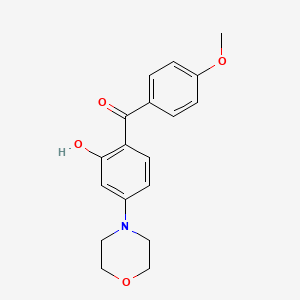
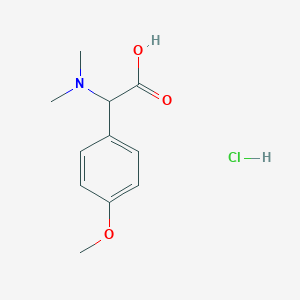
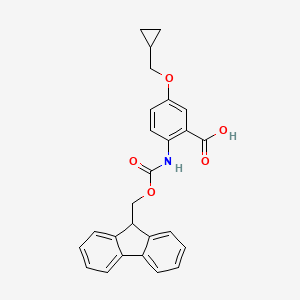
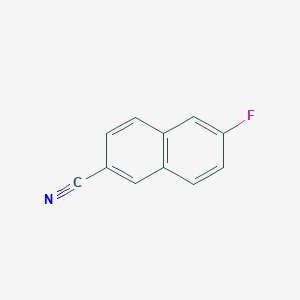
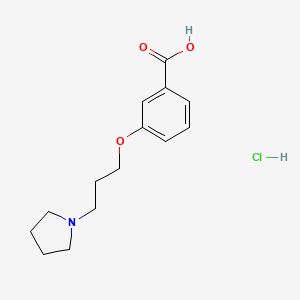
![1-methyl-4-[(1-methyl-1H-pyrazol-4-yl)disulfanyl]-1H-pyrazole](/img/structure/B1439585.png)
![1-[2-(dimethylamino)ethyl]-1H-indole-3-carboxylic acid hydrochloride](/img/structure/B1439586.png)